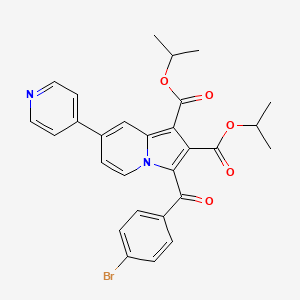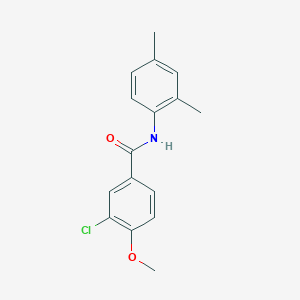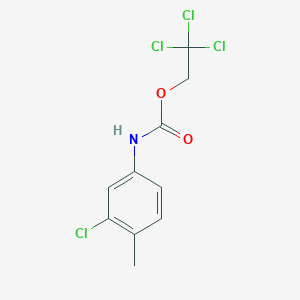
2,2,2-trichloroethyl N-(3-chloro-4-methylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloroethyl N-(3-chloro-4-methylphenyl)carbamate is a chemical compound with the molecular formula C10H9Cl4NO2. It is known for its unique structure, which includes a trichloroethyl group and a chloromethylphenyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloroethyl N-(3-chloro-4-methylphenyl)carbamate typically involves the reaction of 2,2,2-trichloroethyl chloroformate with 3-chloro-4-methylaniline. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the carbamate linkage. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trichloroethyl N-(3-chloro-4-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Nucleophilic substitution reactions are common, where the trichloroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed.
Major Products
The major products formed from these reactions include various substituted carbamates, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,2,2-Trichloroethyl N-(3-chloro-4-methylphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2,2-trichloroethyl N-(3-chloro-4-methylphenyl)carbamate involves its interaction with specific molecular targets. The trichloroethyl group can undergo hydrolysis to release trichloroethanol, which can further interact with biological pathways. The carbamate linkage is known to inhibit certain enzymes, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-Trichloroethyl N-(2-chlorophenyl)carbamate
- 2,2,2-Trichloroethyl N-(3-ethylphenyl)carbamate
- 2,2,2-Trichloroethyl N-(2-methoxyphenyl)carbamate
- 2,2,2-Trichloroethyl N-(2,4-dichlorophenyl)carbamate
Uniqueness
Compared to similar compounds, 2,2,2-trichloroethyl N-(3-chloro-4-methylphenyl)carbamate is unique due to the presence of both a trichloroethyl group and a chloromethylphenyl group. This combination imparts distinct chemical properties, making it valuable for specific research applications.
Propiedades
Número CAS |
108940-70-1 |
|---|---|
Fórmula molecular |
C10H9Cl4NO2 |
Peso molecular |
317.0 g/mol |
Nombre IUPAC |
2,2,2-trichloroethyl N-(3-chloro-4-methylphenyl)carbamate |
InChI |
InChI=1S/C10H9Cl4NO2/c1-6-2-3-7(4-8(6)11)15-9(16)17-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) |
Clave InChI |
GOFZWEWFHMIEPX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)OCC(Cl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


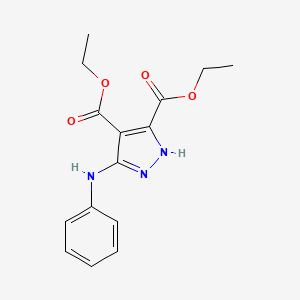
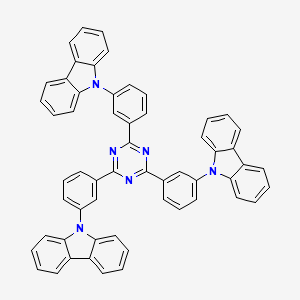
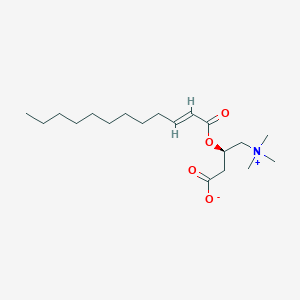
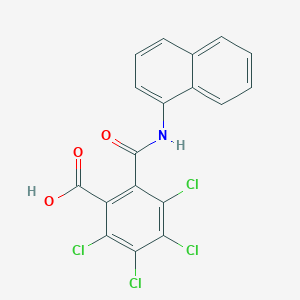
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11942058.png)

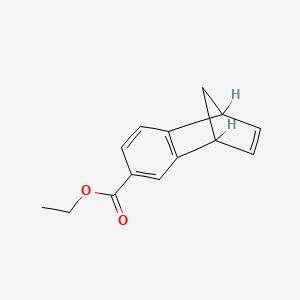
![[4-(4-Methylpent-3-en-1-yl)cyclohex-3-ene-1-sulfonyl]benzene](/img/structure/B11942072.png)
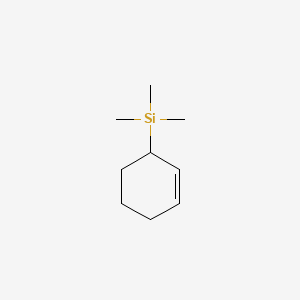
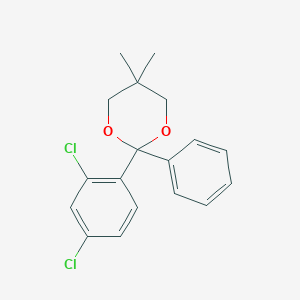
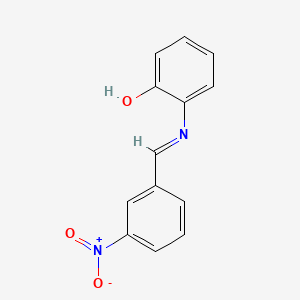
![(2S)-2-[(chloroacetyl)amino]butanedioic acid](/img/structure/B11942096.png)
